molecular formula C10H8O2 B162037 2-Acetylbenzofuran CAS No. 1646-26-0

2-Acetylbenzofuran

Cat. No.: B162037
CAS No.: 1646-26-0
M. Wt: 160.17 g/mol
InChI Key: YUTFQTAITWWGFH-UHFFFAOYSA-N
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Description

Benzofuranyl is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are characterized by a fused benzene and furan ring structure. These compounds are widely distributed in nature and have been found in various plants, fungi, and marine organisms. Benzofuranyl and its derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuranyl compounds can be achieved through various methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with aldehydes or ketones under acidic or basic conditions. Another method is the palladium-catalyzed cross-coupling reaction of aryl halides with furan derivatives .

Industrial Production Methods

In industrial settings, the production of benzofuranyl compounds often involves the use of catalytic processes to ensure high yields and selectivity. For example, the use of palladium catalysts in cross-coupling reactions has been widely adopted due to its efficiency and scalability .

Chemical Reactions Analysis

Bromination Reactions

One notable reaction involving 2-acetylbenzofuran is bromination, which can be conducted using phenyltrimethylammonium tribromide. The kinetics of this reaction have shown first-order behavior concerning the substrate and inverse first-order behavior concerning the brominating agent. The reaction proceeds efficiently in acetic acid and demonstrates varying rates based on temperature and substituent effects .

  • Kinetics Data : The reaction rates were observed at temperatures ranging from 298 K to 313 K, with activation parameters calculated accordingly. The introduction of electron-donating groups generally increased reactivity, while electron-withdrawing groups decreased it .

Halogenation Reactions

In addition to bromination, this compound can undergo halogenation with reagents like sulfuryl chloride or chlorine, yielding chlorinated products. The reaction mechanism suggests an electrophilic pathway, particularly when using sulfuryl chloride, as indicated by experiments involving radical inhibitors .

Mannich Reaction

The Mannich reaction is another significant transformation for this compound, where it reacts with various amines to form benzofuranoaminopropan-1-ols. Subsequent reduction steps can yield complex derivatives useful in pharmaceutical applications .

Schmidt Rearrangement

The Schmidt rearrangement of this compound leads to N-methylbenzofuran-2-carboxamide, showcasing its utility in generating nitrogen-containing derivatives that may possess biological activity .

Oxidation Reactions

Oxidation reactions also play a crucial role in modifying the functional groups of this compound. For instance, the oxidation of related compounds can yield various ketones and other functionalized derivatives that are valuable in synthetic organic chemistry .

Scientific Research Applications

Synthesis of 2-Acetylbenzofuran

This compound is synthesized through a condensation reaction involving salicylaldehyde and chloroacetone in the presence of potassium carbonate. This method has been optimized to yield high purity and efficiency, allowing for further modifications to develop various derivatives with enhanced biological activities .

Anticancer Potential

Numerous studies have demonstrated that this compound and its derivatives exhibit significant anticancer activity against various human cancer cell lines:

  • Cell Lines Tested : The compound has been evaluated against several cancer types, including hepatocellular carcinoma (HePG2), breast cancer (MCF-7), cervical cancer (HeLa), and prostate cancer (PC3) cells.
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways such as PI3K and VEGFR-2, which are crucial for tumor growth and metastasis. For instance, a derivative exhibited an IC50 value of 11–17 µM against HePG2 and PC3 cells, demonstrating a dual inhibitory effect on these pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied to optimize their anticancer properties:

  • Derivatives : Various benzofuran hybrids have been synthesized, showing improved potency compared to the parent compound. For example, certain derivatives achieved IC50 values as low as 1.287 µM against MCF-7 cells, outperforming standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Studies indicate that these compounds may induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and modulation of apoptotic proteins such as PARP and Bcl-2 .

Recent Developments

Recent literature highlights the promising developments in benzofuran-based anticancer agents:

  • A study reported that new benzofuran derivatives displayed potent inhibitory effects against multiple cancer cell lines, suggesting their potential as lead compounds for drug development .
  • Another research effort focused on synthesizing acylhydrazone scaffolds derived from this compound, which exhibited dual inhibition of CDK2 and GSK-3β, further supporting their role in cancer therapy .

Comparative Analysis of Anticancer Activity

The following table summarizes the IC50 values of selected this compound derivatives against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHePG211–17PI3K/VEGFR-2 inhibition
Compound BMCF-71.287Induction of apoptosis
Compound CPC36–10Cell cycle arrest
Compound DHeLa1.10G2/M phase arrest

Mechanism of Action

The mechanism of action of benzofuranyl compounds varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some benzofuranyl derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects .

Biological Activity

2-Acetylbenzofuran (C10H8O2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • Molecular Formula : C10H8O2
  • Molecular Weight : 160.1693 g/mol
  • CAS Registry Number : 1646-26-0
  • IUPAC Name : 1-(2-benzofuranyl)ethanone

Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:

  • Antiproliferative Activity : It has been shown to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of benzofuran, including this compound, exhibited significant antiproliferative effects against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines, with some compounds outperforming doxorubicin, a standard chemotherapeutic agent .
  • Inhibition of Tubulin Polymerization : Compounds related to this compound have been found to disrupt microtubule dynamics by inhibiting tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells .
  • Dual Inhibition of Kinases : Some studies indicate that benzofuran derivatives can act as dual inhibitors of PI3K and VEGFR-2, which are critical pathways in cancer progression. For example, a compound derived from benzofuran showed an IC50 value of 86 nM against VEGFR-2, demonstrating its potential as an anticancer agent .

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

  • Cell Line Studies : In vitro studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells. For example, one study reported that a specific derivative caused a significant increase in pre-G1 phase cells (indicative of apoptosis) after treatment .
  • In Vivo Studies : Although most studies focus on in vitro results, preliminary in vivo studies suggest that these compounds may also exhibit anti-tumor effects in animal models.

Antidiabetic Activity

Another area of interest is the potential antidiabetic activity of this compound. Research indicates that it can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby potentially lowering blood sugar levels .

Antimicrobial Activity

Benzofuran derivatives have also shown promise as antimicrobial agents. Some studies report significant antibacterial activity against various pathogens, suggesting that compounds like this compound could be developed into new antibiotics .

Case Studies and Research Findings

StudyBiological ActivityFindings
AntiproliferativeCompounds showed strong inhibition against HepG2 and MCF7 cells; some outperformed doxorubicin.
Tubulin InhibitionDisrupted microtubule formation leading to G2/M phase arrest and apoptosis in liver cancer cells.
AntidiabeticInhibited α-glucosidase activity effectively reducing carbohydrate absorption.
AntimicrobialExhibited significant antibacterial activity against multiple strains.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-acetylbenzofuran, and how are they characterized experimentally?

Methodological Answer: this compound (C₁₀H₈O₂, MW 160.17) has a melting point of 75°C and a boiling point of 384.7 K under reduced pressure (0.004 bar). Its density is 1.07 g/mL at 25°C. Key characterization techniques include:

  • Mass Spectrometry (MS): Fragmentation patterns from NIST data provide structural confirmation .
  • UV/Visible Spectroscopy: Absorption maxima (λ_max) are used to study electronic transitions and conjugation effects .
  • NMR Spectroscopy: Proton and carbon NMR resolve substituent positions on the benzofuran core .

Q. What are the common synthetic routes for this compound in laboratory settings?

Methodological Answer: Two primary methods are reported:

Microwave-Assisted Claisen-Schmidt Condensation: Reaction of this compound with fluorinated benzaldehydes under microwave irradiation yields fluorinated chalcones. This method reduces reaction time and improves regioselectivity .

Alkylation of Salicyaldehyde Derivatives: o-Alkyl salicyaldehyde derivatives undergo cyclization to form this compound, achieving yields >70% under optimized conditions .

Advanced Research Questions

Q. How can synthetic challenges such as regioselectivity and purification be addressed in derivatives of this compound?

Methodological Answer:

  • Regioselectivity: Use directing groups (e.g., acetyl) to control electrophilic substitution. For example, fluorination at the 5-position is favored due to electronic effects .
  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) resolve isomers, while recrystallization in ethanol removes unreacted starting materials .

Q. What analytical applications leverage this compound’s reactivity?

Methodological Answer: this compound serves as a fluorogenic probe in NAD(P)+ detection . Its ketone group reacts with NAD(P)H, generating a fluorescent adduct (ex/em 360/460 nm). This method is 10× more sensitive than traditional NAD(P)+ assays and is compatible with enzymatic studies .

Q. How do structural modifications of this compound influence its biological activity?

Methodological Answer:

  • Antimicrobial Activity: Pyrazole derivatives synthesized from this compound show MIC values of 12.5–50 µg/mL against S. aureus and C. albicans. The acetyl group enhances membrane permeability, while electron-withdrawing substituents (e.g., -NO₂) improve potency .
  • Anti-HIV Potential: Chalcone derivatives with trifluoromethyl groups exhibit inhibitory activity (IC₅₀ ~5 µM) against HIV-1 reverse transcriptase via competitive binding .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:

  • Control Experiments: Validate assay conditions (e.g., solvent polarity, pH) to account for solubility differences. For example, polar solvents may mask hydrophobic interactions critical for antimicrobial activity .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives with varying substituents .

Q. Safety and Best Practices

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as the compound may cause irritation .
  • Waste Disposal: Collect organic waste in designated containers and incinerate via licensed facilities to prevent environmental contamination .

Q. Data Interpretation and Reproducibility

Q. How can spectral data (e.g., NMR, MS) be cross-validated for this compound derivatives?

Methodological Answer:

  • Reference Libraries: Compare experimental MS/MS spectra with NIST or Wiley databases to confirm fragmentation patterns .
  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ for NMR to avoid solvent peaks interfering with signal assignment .

Q. Emerging Research Directions

Q. What novel applications are being explored for this compound in material science?

Methodological Answer:

  • Coordination Polymers: The acetyl group acts as a ligand for transition metals (e.g., Cu²⁺), forming porous frameworks with potential gas storage applications .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTFQTAITWWGFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3061845
Record name Ethanone, 1-(2-benzofuranyl)-
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Molecular Weight

160.17 g/mol
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CAS No.

1646-26-0
Record name 2-Acetylbenzofuran
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Record name 2-Acetylbenzofuran
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Record name Benzofuran-2-yl methyl ketone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran
N-(4-bromo-2-iodophenyl)acetamide
N-(4-bromo-2-iodophenyl)acetamide
2-Acetylbenzofuran

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